3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BHIC and has a molecular formula of C19H16N2O4. The purpose of
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
Isoxazole-containing sulfonamides, including derivatives synthesized through conventional and microwave methods, have demonstrated potent inhibitory effects on human isoforms of carbonic anhydrase, a key enzyme involved in various physiological processes. These derivatives exhibit significant activity against cytosolic isoforms such as hCA II, targeting antiglaucoma applications, and hCA VII, targeting neuropathic pain, with inhibitory constants (KIs) in the low nanomolar range (Altug et al., 2017).
Antimicrobial Applications
Isoxazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds were characterized through various analytical techniques and subjected to biological evaluation and molecular docking studies to assess their potential as antimicrobial agents (Talupur et al., 2021).
Herbicidal Activity
N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides were designed and synthesized, demonstrating significant herbicidal activity against various weeds. These compounds were evaluated in laboratory bioassays, highlighting their potential for agricultural applications (Sun et al., 2020).
Anticancer Potential
Novel N-phenyl-5-carboxamidyl isoxazoles were synthesized and investigated for their anticancer activity, particularly against colon cancer. One derivative exhibited potent activity against mouse colon tumor cells, suggesting a mechanism involving the inhibition of the JAK3/STAT3 signaling pathways (Shaw et al., 2012).
Eigenschaften
IUPAC Name |
N-(2-hydroxyphenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-14-9-5-4-8-13(14)18-17(21)15-10-16(19-23-15)22-11-12-6-2-1-3-7-12/h1-10,20H,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMPXMQXSZZROM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.